molecular formula C10H12N2O3 B3147381 Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate CAS No. 62124-83-8

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate

Cat. No. B3147381
CAS RN: 62124-83-8
M. Wt: 208.21 g/mol
InChI Key: ALPYSWVBHMAYKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate” is a derivative of pyrazine, which is a heterocyclic compound containing a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of the ethyl ester group (-COOC2H5) and the methyl group (-CH3) suggest that this compound might have interesting chemical properties.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the reaction of appropriate precursors .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reactants used. Pyrazine derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the ethyl ester group might make it more hydrophobic, while the pyrazine ring could contribute to its stability .

Scientific Research Applications

Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate has been extensively studied for its potential therapeutic applications. One of the major areas of research has been its anti-inflammatory properties. This compound has been shown to inhibit the production of inflammatory cytokines such as TNF-alpha and IL-6, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, this compound has also been studied for its anti-cancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.

Mechanism of Action

Mode of Action

It is known that pyrazine derivatives, which include this compound, have exhibited a wide range of biological activities . These activities suggest that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes.

Biochemical Pathways

Pyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may affect multiple pathways . The downstream effects of these pathway modulations would depend on the specific targets and pathways involved.

Result of Action

Given the biological activities exhibited by pyrazine derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular levels .

Advantages and Limitations for Lab Experiments

One of the major advantages of Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate is its high purity and good yield through the synthesis method. This makes it a good candidate for further investigation in lab experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate research. One area of interest is the development of this compound as a potential therapeutic agent for inflammatory diseases and cancer. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more efficient synthesis methods and the optimization of this compound's solubility in water are also areas of future research.

properties

IUPAC Name

ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-15-10(14)4-9(13)8-6-11-7(2)5-12-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPYSWVBHMAYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=NC=C(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-(5-methylpyrazin-2-yl)-3-oxopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.